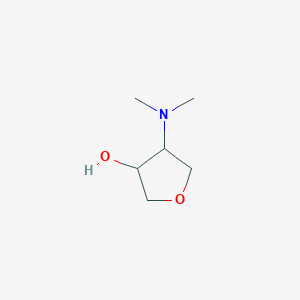

4-(Dimethylamino)tetrahydrofuran-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

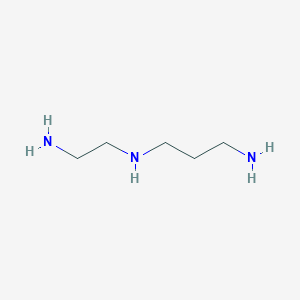

Synthesis Analysis

The synthesis of compounds related to 4-(Dimethylamino)tetrahydrofuran-3-ol often involves complex reactions where control over the molecular structure is crucial. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide highlights the intricate steps and conditions required to achieve desired compounds, providing insights into the possible synthesis pathways for related compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

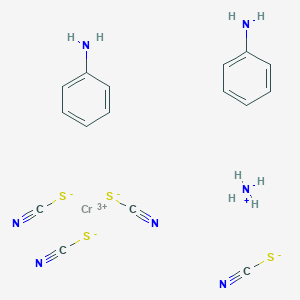

Molecular structure determination is essential for understanding the physical and chemical properties of a compound. X-ray crystallography is a common method used to elucidate the structure of complex molecules. For instance, the crystal structure of related compounds provides valuable information on molecular geometry, bonding, and interactions that can be applied to understand 4-(Dimethylamino)tetrahydrofuran-3-ol (Ratković et al., 2014).

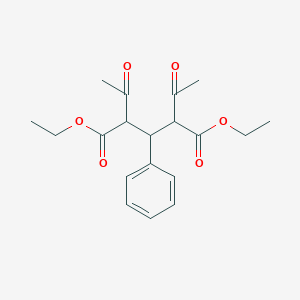

Chemical Reactions and Properties

The reactivity and chemical properties of 4-(Dimethylamino)tetrahydrofuran-3-ol can be inferred from similar compounds. For example, the reaction of 4-dimethylaminopent-3-en-2-one with benzenediazonium-tetrafluoroborate to form azo and hydrazone groups demonstrates the potential for diverse chemical reactivity and the formation of complex structures (Šimůnek et al., 2003).

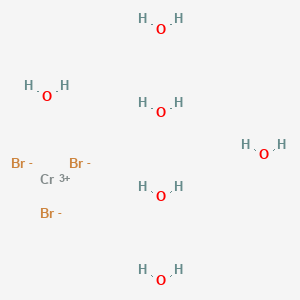

Physical Properties Analysis

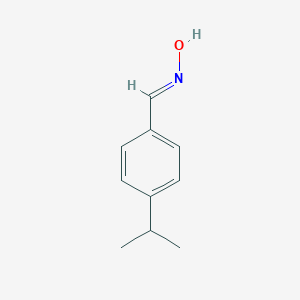

The physical properties, such as solubility, melting point, and crystal structure, of compounds similar to 4-(Dimethylamino)tetrahydrofuran-3-ol are crucial for their application in various fields. Studies on related compounds can shed light on these aspects, providing a basis for predicting the behavior of 4-(Dimethylamino)tetrahydrofuran-3-ol in different environments (Dhau et al., 2013).

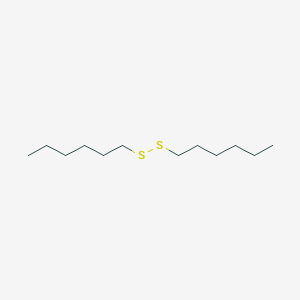

Chemical Properties Analysis

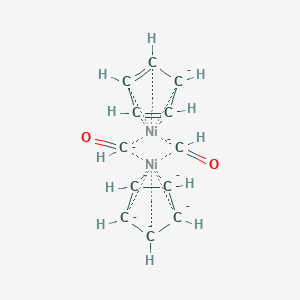

The chemical properties, including reactivity towards other compounds, stability, and potential for further functionalization, are essential for understanding the application potential of 4-(Dimethylamino)tetrahydrofuran-3-ol. Insights can be drawn from the synthesis and characterization of related compounds, such as 4-(dimethylaminopyridyl)chalcogenides, which highlight the versatility and reactivity of these compounds (J. Dhau et al., 2013).

科学的研究の応用

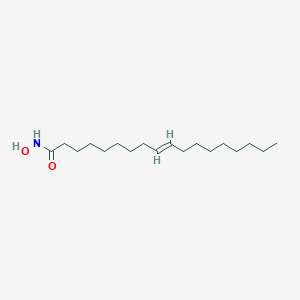

Organic Synthesis and Catalysis

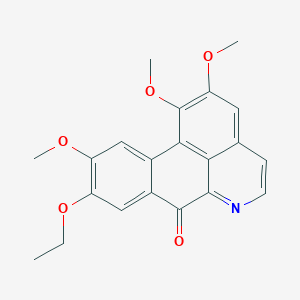

4-(Dimethylamino)tetrahydrofuran-3-ol serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of (S)-3-heteroaryl-2-hydroxy-1-propyl benzoates through a 'ring switching' methodology, showcasing its utility in creating molecules with potential biological activities (Mihelic et al., 2001). Similarly, its role in the synthesis and electropolymerization studies of silicon naphthalocyanines highlights its contribution to the development of materials with specialized electronic properties (Bıyıklıoğlu & Alp, 2017).

Material Science

The compound has been involved in the creation of novel materials, such as in the electropolymerization of silicon naphthalocyanines. This process leads to materials that are non-aggregated in various solvents, which is crucial for applications in electronics and photonics. The study by Bıyıklıoğlu and Alp (2017) demonstrates its utility in producing materials with desirable optical and electronic properties, which can be leveraged in the development of advanced technologies.

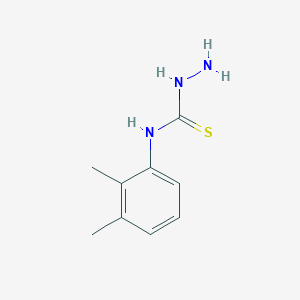

Pharmacological Research

In pharmacological research, derivatives of 4-(Dimethylamino)tetrahydrofuran-3-ol have shown potential. For example, the synthesis of new compounds with antituberculosis activity illustrates the compound's role in drug discovery and development (Omel’kov, Fedorov, & Stepanov, 2019). Additionally, its incorporation into molecules designed for electropolymerization indicates its potential in creating biocompatible materials or drug delivery systems.

Advanced Materials and Technologies

The versatility of 4-(Dimethylamino)tetrahydrofuran-3-ol extends to the development of advanced materials and technologies. Its use in the synthesis of organic donor-acceptor molecules with large third-order optical nonlinearities (Michinobu et al., 2005) highlights its importance in the field of optoelectronics and photonics, where such materials are critical for the development of new types of lasers, optical switches, and other photonic devices.

Safety And Hazards

特性

IUPAC Name |

4-(dimethylamino)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZUJWAKYFHDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544509 |

Source

|

| Record name | 4-(Dimethylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)tetrahydrofuran-3-ol | |

CAS RN |

10295-90-6 |

Source

|

| Record name | 4-(Dimethylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)

![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)

![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)